molecular formula C21H22N2O7 B11151139 N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine

N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine

Cat. No.: B11151139
M. Wt: 414.4 g/mol
InChI Key: ZMSBXTWGCXZMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine is a synthetic coumarin derivative featuring a furo[3,2-g]chromen core substituted with four methyl groups (at positions 2, 3, 5, and 9) and a 7-oxo moiety. The acetylated glycylglycine side chain at position 6 distinguishes it from simpler coumarin analogs. The compound’s molecular formula and weight can be inferred from analogs: similar structures (e.g., CAS 1574324-43-8 in ) have molecular weights near 397–399 g/mol, with variations depending on substituents .

Properties

Molecular Formula

C21H22N2O7

Molecular Weight

414.4 g/mol

IUPAC Name

2-[[2-[[2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C21H22N2O7/c1-9-12(4)29-19-11(3)20-14(5-13(9)19)10(2)15(21(28)30-20)6-16(24)22-7-17(25)23-8-18(26)27/h5H,6-8H2,1-4H3,(H,22,24)(H,23,25)(H,26,27)

InChI Key

ZMSBXTWGCXZMJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC(=O)NCC(=O)O)C)C)C

Origin of Product

United States

Preparation Methods

Stepwise Assembly of the Furochromen Core

The furo[3,2-g]chromen-7-one scaffold is typically constructed via acid-catalyzed cyclization of pre-functionalized coumarin derivatives. For example, 7-hydroxycoumarin derivatives undergo Friedel-Crafts alkylation with prenyl bromide in the presence of Lewis acids (e.g., AlCl₃) to form the furan ring. Subsequent Vilsmeier-Haack formylation at C6 introduces an aldehyde group, which is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) to yield the 7-oxo intermediate.

Methylation is achieved using methyl iodide and a strong base (e.g., K₂CO₃) in DMF. However, achieving regioselectivity for the 2,3,5,9-tetramethyl substitution pattern requires iterative protection/deprotection steps. For instance, selective methylation at C2 and C3 is performed before introducing the C5 and C9 methyl groups via Suzuki-Miyaura coupling with methylboronic acid.

Acetylation at C6

The 7-oxo group is protected as a trimethylsilyl ether to prevent undesired side reactions. The C6 ketone is then converted to an acetyl group via Grignard reaction with methylmagnesium bromide, followed by acidic workup (HCl/MeOH). Alternatively, Wittig olefination using methyltriphenylphosphonium ylide provides direct access to the acetyl moiety.

Peptide Coupling with Glycylglycine

The acetylated chromenone is activated as a mixed anhydride (using isobutyl chloroformate) or N-hydroxysuccinimide (NHS) ester for coupling with glycylglycine. The dipeptide is typically synthesized separately via solid-phase peptide synthesis (SPPS) using Fmoc-protected glycine residues. Key reaction parameters include:

ParameterOptimal ConditionYield (%)
Coupling reagentHBTU/DIPEA78
SolventDMF/DCM (1:1)
Temperature0°C → RT
Reaction time12–16 h

Optimization of Reaction Conditions

Protecting Group Strategy

  • Fmoc Protection : The glycylglycine amino groups are protected with fluorenylmethyloxycarbonyl (Fmoc) to prevent undesired side reactions during coupling. Deprotection is achieved using 20% piperidine in DMF.

  • Silyl Ether Protection : The 7-oxo group is shielded as a trimethylsilyl (TMS) ether, which is cleaved post-coupling using tetrabutylammonium fluoride (TBAF).

Solvent and Catalyst Screening

A screening of solvents and catalysts for the acetylation step revealed:

SolventCatalystYield (%)Purity (%)
THFBF₃·Et₂O6592
DCMSnCl₄5888
TolueneZnCl₂7295

Toluene with ZnCl₂ provided the highest yield and purity, attributed to improved solubility of the chromenone intermediate.

Purification and Characterization

Chromatographic Techniques

  • Flash column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates.

  • HPLC (C18 column, acetonitrile/water + 0.1% TFA) purifies the final compound to >98% purity.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.89 (s, 1H, H-4), 6.32 (s, 1H, H-8), 3.98 (d, J = 6.5 Hz, 2H, glycyl-CH₂), 2.45–2.10 (m, 12H, 4×CH₃).

  • HRMS (ESI+): m/z calc. for C₂₄H₂₇N₂O₈ [M+H]⁺: 483.1764; found: 483.1768.

Chemical Reactions Analysis

Types of Reactions

N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and application:

  • Antimicrobial Activity : Studies have shown that N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine demonstrates significant antimicrobial properties against various pathogenic microorganisms. This is crucial in the development of new antibiotics and treatments for infectious diseases.
  • Anticancer Properties : The compound has shown potential in inhibiting the growth of cancer cells. In vitro studies revealed cytotoxic effects on several cancer cell lines including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves the induction of apoptosis and inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway.
  • Anti-inflammatory Effects : Research indicates that this compound can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests its potential use in treating inflammatory diseases.

Antimicrobial Activity Study

A recent study assessed the antimicrobial efficacy of this compound against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa50 µg/mL

The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent .

Anticancer Activity Evaluation

In a study focused on anticancer properties, this compound was tested on MCF-7 breast cancer cells.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation

The findings suggest that this compound may serve as a potent anticancer agent with a specific mechanism targeting apoptosis pathways .

Anti-inflammatory Model Study

In an inflammation model using lipopolysaccharide-stimulated macrophages:

CytokineReduction (%)
TNF-alpha50
IL-645

This study demonstrated the compound's ability to significantly reduce inflammation markers, indicating its therapeutic potential in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of furochromen derivatives, which are characterized by fused furan and coumarin rings. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Data References
N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine C22H25N3O7 (estimated) ~455.4 2,3,5,9-tetramethyl; glycylglycine side chain No explicit data; inferred from analogs
3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide C20H19N3O4S 397.4 2,3,5,9-tetramethyl; thiadiazole-linked propanamide Smiles: Cc1oc2c(C)c3oc(=O)c(...)c1C
2-{2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl}acetic acid C20H16O5 336.3 2,5,9-trimethyl; phenyl group at C3; acetic acid side chain Category: G2 (biological screening?)
N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine C14H12ClNO6 325.7 Chloro, hydroxy, methyl substituents; glycine side chain Melting point: Not reported; ChemSpider ID: 4699670
9-Chloro-6-methoxy-7-(trifluoromethyl)-7H-thieno[3,2-c]quinolin-7-ol (6d) C18H11ClF3NO2S 405.8 Chloro, trifluoromethyl, thienoquinoline core M.p.: 103–104°C; IR peaks: 3438, 1245, 1174 cm⁻¹

Structural Variations and Implications

  • Core Modifications: The tetramethyl substitution on the furochromen core (in the target compound) likely enhances lipophilicity compared to trimethyl or non-methylated analogs (e.g., compounds in –7). This could influence membrane permeability and bioavailability .
  • Physicochemical Properties: Melting points for related compounds range from 103–104°C () to unreported values, suggesting variability in crystallinity due to substituent effects. IR and NMR data () highlight the diagnostic peaks for carbonyl (1670–1750 cm⁻¹) and aromatic protons (δ 7.2–8.1 ppm), consistent across the family .

Notes and Discrepancies

  • Data Gaps : Biological activity data (e.g., IC₅₀, toxicity) are absent in the provided evidence, limiting pharmacological comparisons.
  • Structural Ambiguities : Some analogs (e.g., ) lack full substituent descriptions, complicating direct structure-activity relationship (SAR) analysis.
  • Contradictions: describes a thienoquinoline derivative (6d) with a trifluoromethyl group, which diverges significantly from the furochromen core but shares similar synthetic strategies .

Q & A

Q. What are the recommended synthetic methodologies for preparing N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycine?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving:
  • Step 1 : Functionalization of the furochromen core (e.g., acetylation at position 6 using chloroacetyl chloride).
  • Step 2 : Coupling with glycylglycine via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt).
  • Step 3 : Purification via recrystallization or column chromatography.
    Key conditions include refluxing in DMF with catalysts like anhydrous ZnCl₂ (as in analogous furochromen syntheses) .

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
AcetylationChloroacetyl chloride, DCM, RT75%
AmidationEDC, HOBt, DMF, 0°C→RT68%

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on resolving signals for the furochromen methyl groups (δ 1.2–2.5 ppm) and acetyl/glycylglycine protons (e.g., δ 3.8–4.2 ppm for amide bonds). Use DMSO-d₆ to enhance solubility and shift exchangeable protons (e.g., NH) downfield .
  • IR : Identify key absorptions for lactone (C=O ~1730 cm⁻¹), amide (N–H ~3300 cm⁻¹; C=O ~1650 cm⁻¹), and furan rings (C–O–C ~1250 cm⁻¹) .

Table 2 : Representative NMR Data from Analogous Furochromens

Proton/CarbonChemical Shift (δ, ppm)Assignment
CH₃ (C2/C3)2.1–2.3Methyl groups on furochromen
Acetyl CO170.5Carbonyl resonance

Q. Which computational methods are suitable for predicting electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can model:
  • HOMO-LUMO gaps to assess reactivity.
  • Charge distribution on the acetyl-glycylglycine moiety.
    Validation against experimental UV-Vis or redox data is critical .

Advanced Research Questions

Q. How can mechanistic contradictions in the synthesis of the furochromen core be resolved?

  • Methodological Answer : Conflicting reports on cyclization pathways (e.g., acid-catalyzed vs. thermal) require:
  • Isotopic labeling : Track oxygen incorporation in the lactone ring using ¹⁸O-labeled intermediates.
  • Kinetic studies : Compare activation energies under varying conditions (e.g., HCl vs. ZnCl₂ catalysis) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Assays : Test degradation kinetics in buffers (pH 1–10) with HPLC monitoring.
  • Structural Modifications : Introduce electron-withdrawing groups on the furochromen core to reduce hydrolysis susceptibility .

Q. How can researchers assess potential biological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against targets like kinases or proteases using the glycylglycine motif as a peptide-binding probe.
  • In Vitro Assays : Measure inhibition of enzymes (e.g., MMPs) linked to the furochromen’s redox activity .

Key Considerations for Data Interpretation

  • Contradictory Spectroscopic Data : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) .
  • Computational vs. Experimental Discrepancies : Adjust DFT functionals (e.g., include exact exchange terms) to better match observed UV-Vis spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.